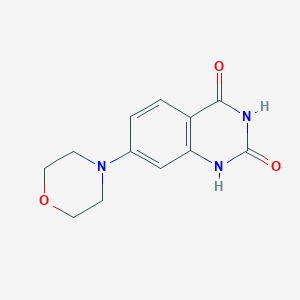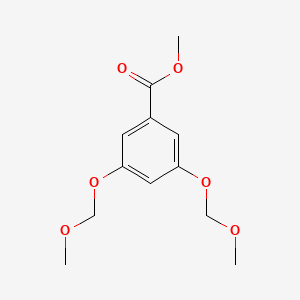
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of a chlorophenyl group, a sulfanyl linkage, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol is reacted with the oxazole intermediate.
Attachment of the Tetrahydropyran Group: This can be done through various methods, including alkylation reactions where the tetrahydropyran moiety is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has shown antiviral activity.
Indole Derivatives: Indole derivatives also feature heterocyclic rings and have diverse biological activities.
Uniqueness
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is unique due to its combination of a chlorophenyl group, a sulfanyl linkage, and an oxazole ring, which together confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H14ClNO2S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-1-3-12(4-2-11)19-13-9-16-14(18-13)10-5-7-17-8-6-10/h1-4,9-10H,5-8H2 |
InChI Key |
SOZOJFZIKSOFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(O2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-yl]methanol](/img/structure/B8665847.png)






![1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one](/img/structure/B8665893.png)
